molecular formula C17H16N2O5 B5804288 N-(3,4-dimethoxyphenyl)-3-(4-nitrophenyl)acrylamide

N-(3,4-dimethoxyphenyl)-3-(4-nitrophenyl)acrylamide

Cat. No. B5804288
M. Wt: 328.32 g/mol
InChI Key: YFHOCZHMLFLNTK-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-3-(4-nitrophenyl)acrylamide, also known as DMAPA, is a chemical compound with potential applications in scientific research. It is a member of the acrylamide family, which is widely used in the synthesis of polymers, plastics, and other materials. DMAPA is a relatively new compound, and its properties and applications are still being explored.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-3-(4-nitrophenyl)acrylamide has potential applications in a variety of scientific research areas, including medicinal chemistry, materials science, and biochemistry. It has been reported to have anti-inflammatory and anti-cancer properties, and has been used in the synthesis of novel materials with potential applications in drug delivery and tissue engineering.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-3-(4-nitrophenyl)acrylamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in inflammation and cancer. It may also interact with cellular membranes and alter their properties.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. It has also been reported to have antioxidant properties and to protect against oxidative stress. However, its effects on other physiological processes are not well understood.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethoxyphenyl)-3-(4-nitrophenyl)acrylamide has several advantages for use in lab experiments, including its relatively low cost and ease of synthesis. However, it is also a relatively new compound, and its properties and applications are still being explored. Additionally, its potential toxicity and effects on living organisms are not well understood, and caution should be exercised when working with this compound.

Future Directions

There are several potential future directions for research on N-(3,4-dimethoxyphenyl)-3-(4-nitrophenyl)acrylamide. These include further exploration of its anti-inflammatory and anti-cancer properties, investigation of its potential as a drug delivery agent, and study of its effects on cellular membranes and other physiological processes. Additionally, the development of new synthesis methods and the investigation of the compound's potential toxicity are important areas for future research.

Synthesis Methods

N-(3,4-dimethoxyphenyl)-3-(4-nitrophenyl)acrylamide can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxyaniline with 4-nitrocinnamaldehyde in the presence of a catalyst. The reaction yields a yellow crystalline solid, which can be purified using recrystallization. Other methods of synthesis have also been reported in the literature.

properties

IUPAC Name

(E)-N-(3,4-dimethoxyphenyl)-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-23-15-9-6-13(11-16(15)24-2)18-17(20)10-5-12-3-7-14(8-4-12)19(21)22/h3-11H,1-2H3,(H,18,20)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHOCZHMLFLNTK-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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